molecular formula C8H3F7 B1437233 2,5-Bis(trifluoromethyl)fluorobenzene CAS No. 887268-08-8

2,5-Bis(trifluoromethyl)fluorobenzene

Cat. No.: B1437233
CAS No.: 887268-08-8
M. Wt: 232.1 g/mol
InChI Key: KAGRJEBZBWYSJK-UHFFFAOYSA-N
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Description

2,5-Bis(trifluoromethyl)fluorobenzene is an organic compound with the molecular formula C8H3F7. It is characterized by the presence of two trifluoromethyl groups and one fluorine atom attached to a benzene ring. This compound is known for its unique chemical properties, which make it valuable in various scientific and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing 2,5-Bis(trifluoromethyl)fluorobenzene involves the Friedel-Crafts acylation of benzene derivatives using various catalytic systems. This reaction typically requires a Lewis acid catalyst, such as aluminum chloride (AlCl3), and an acyl chloride or anhydride as the acylating agent . The reaction conditions often involve anhydrous conditions and temperatures ranging from 0°C to 50°C.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale Friedel-Crafts acylation processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques, such as distillation and recrystallization, ensures the efficient production of this compound .

Chemical Reactions Analysis

Types of Reactions

2,5-Bis(trifluoromethyl)fluorobenzene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, electrophilic aromatic substitution can yield nitro or halogenated derivatives, while oxidation and reduction reactions can produce various functionalized benzene compounds .

Scientific Research Applications

Structure and Composition

  • Molecular Formula: C8H3F7
  • Molecular Weight: 232.10 g/mol
  • CAS Number: 887268-08-8

The presence of trifluoromethyl groups significantly enhances the electron-withdrawing capacity of the compound, contributing to its thermal stability and reactivity.

Physical Properties

PropertyValue
Boiling Point70-71 °C (15 mmHg)
Density1.467 g/mL at 25 °C
Refractive Index1.432

Organic Synthesis

2,5-Bis(trifluoromethyl)fluorobenzene serves as a valuable building block in organic synthesis. Its unique chemical properties allow it to participate in various reactions, including:

  • Substitution Reactions: The fluorine atom and trifluoromethyl groups can be substituted with other functional groups.
  • Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction to yield different derivatives.

Case Study: Synthesis of Functional Materials

Research has demonstrated that this compound can be used to synthesize new materials with tailored properties. For instance, it has been utilized in the development of fluorinated polymers that exhibit enhanced thermal stability and chemical resistance, making them suitable for high-performance applications in electronics and coatings.

Medicinal Chemistry

The compound is also investigated for its potential therapeutic applications. The trifluoromethyl group is known to enhance the pharmacological profiles of various compounds due to its lipophilicity.

Antimicrobial Activity

Recent studies have shown that derivatives of this compound exhibit significant antimicrobial properties against drug-resistant bacterial strains such as Staphylococcus aureus and Escherichia coli. This has implications for the development of new antibiotics.

Agricultural Chemistry

This compound is utilized as an intermediate in the synthesis of agrochemicals. Its stability under various environmental conditions makes it a suitable candidate for developing pesticides and herbicides that require robust performance.

Case Study: Synthesis of Agrochemicals

A notable application involves the use of this compound as an intermediate in the production of novel herbicides that target specific pathways in plants while minimizing impact on non-target species. This approach aligns with sustainable agricultural practices.

Biological Activity

2,5-Bis(trifluoromethyl)fluorobenzene is a fluorinated aromatic compound that has garnered attention in medicinal chemistry for its unique structural properties and potential biological activities. The incorporation of trifluoromethyl groups into organic molecules often enhances their pharmacological profiles, including improved potency and selectivity. This article explores the biological activity of this compound, focusing on its antibacterial properties, cytotoxicity, and potential therapeutic applications.

This compound (C8H3F7) is characterized by the presence of two trifluoromethyl groups (-CF3) attached to a fluorobenzene ring. This configuration not only influences its electronic properties but also enhances its lipophilicity and metabolic stability, making it an interesting candidate for drug development .

Antibacterial Activity

Recent studies have highlighted the antibacterial potential of fluorinated compounds. For instance, derivatives of this compound have shown promising activity against various strains of bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). The minimum inhibitory concentration (MIC) values for these compounds typically range from 0.25 to 1 µg/mL, indicating significant potency compared to standard antibiotics like vancomycin .

Table 1: Antibacterial Activity of Fluorinated Compounds

CompoundMIC (µg/mL)Target Bacteria
This compound0.25 - 1MRSA
Salicylanilide derivatives0.25 - 0.5MRSA
Vancomycin~1MRSA

Cytotoxicity

The cytotoxic effects of this compound have been evaluated using various cell lines. The selectivity index (SI), which measures the toxicity to host cells versus bacterial cells, is crucial for determining the safety profile of potential therapeutic agents. Compounds with an SI greater than 10 are considered promising candidates for further development .

Table 2: Cytotoxicity and Selectivity Index

CompoundSI ValueCell Line Tested
This compound>10Vero cells (ATCC CCL-81)
Salicylanilide derivatives>10Vero cells

The mechanism by which this compound exerts its antibacterial effects may involve interference with bacterial cell wall synthesis or disruption of biofilm formation. Studies indicate that this compound can significantly reduce pre-formed biofilms of S. aureus, which is critical in combating chronic infections where biofilms protect bacteria from conventional treatments .

Case Studies

In a notable study evaluating the efficacy of fluorinated compounds against resistant bacterial strains, researchers found that the incorporation of trifluoromethyl groups markedly enhanced the activity of salicylanilide derivatives. These findings suggest that similar modifications in this compound could lead to improved antibacterial agents .

Properties

IUPAC Name

2-fluoro-1,4-bis(trifluoromethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3F7/c9-6-3-4(7(10,11)12)1-2-5(6)8(13,14)15/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAGRJEBZBWYSJK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(F)(F)F)F)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3F7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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